N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that has attracted attention in various scientific fields due to its distinctive structure and potential applications. The compound features a bromothiophene moiety linked to an ethyl group, which is further connected to a methyl-pyrazol-amine structure. This unique arrangement suggests potential utility in organic synthesis, medicinal chemistry, and material science.
The compound is classified under specialty chemicals and is often used as a building block in organic synthesis. Its molecular formula is with a molecular weight of approximately 286.19 g/mol. The compound is identified by several identifiers, including CAS number 529489-25-6 and InChI Key ICLSDFPGKFEKIA-UHFFFAOYSA-N .
The synthesis of N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine typically involves multiple organic reactions. A common synthetic route includes:
In industrial contexts, optimized reaction conditions, catalysts, and techniques such as continuous flow synthesis may be employed to enhance yield and purity .
The molecular structure of N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine can be described using the following details:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 286.19 g/mol |
IUPAC Name | N-[1-(5-bromothiophen-2-yl)ethyl]-1-methylpyrazol-3-amine |
InChI | InChI=1S/C10H12BrN3S/c1-7(9-3-4-10(11)15-9)13-8-5-12-14(2)6-8/h3-7,13H,1-2H3 |
InChI Key | ICLSDFPGKFEKIA-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(S1)Br)NC2=CN(N=C2)C |
The structure features a brominated thiophene ring, which contributes to its unique reactivity and potential biological activity .
N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine can participate in various chemical reactions:
The products of these reactions vary based on the reagents and conditions employed .
The mechanism of action for N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine involves interactions with specific molecular targets within biological systems. The bromothiophene moiety is likely to interact with biological macromolecules, potentially modulating their activity or inhibiting certain pathways. The pyrazol-amino structure may enhance binding affinity towards particular enzymes or receptors, suggesting its potential as a lead compound in drug discovery .
The physical properties of N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Not specified |
Storage Conditions | Standard laboratory conditions |
The chemical properties include its reactivity profile, particularly in substitution and coupling reactions, which are critical for its applications in organic synthesis .
N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine has several significant applications:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, highlighting its versatility in the field of chemistry.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3